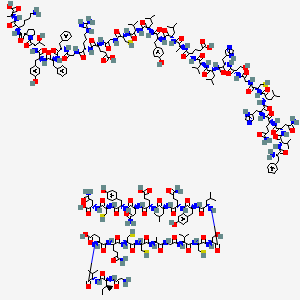

Insulin (ox), 9A-glycine-

Description

Properties

CAS No. |

12393-30-5 |

|---|---|

Molecular Formula |

C253H381N65O74S6 |

Molecular Weight |

5710 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C157H232N40O41S2.C96H149N25O33S4/c1-79(2)57-104(181-130(211)86(15)172-136(217)103(50-53-125(209)210)180-152(233)127(84(11)12)194-148(229)107(60-82(7)8)184-145(226)113(67-95-70-165-78-171-95)189-150(231)115(74-198)176-123(206)73-169-133(214)116(75-239)191-140(221)105(58-80(3)4)182-144(225)112(66-94-69-164-77-170-94)188-138(219)102(48-51-119(160)202)178-146(227)114(68-120(161)203)190-153(234)126(83(9)10)193-131(212)98(159)61-89-31-21-18-22-32-89)139(220)185-110(64-92-40-44-96(200)45-41-92)142(223)183-106(59-81(5)6)147(228)195-128(85(13)14)154(235)192-117(76-240)134(215)168-71-121(204)174-101(49-52-124(207)208)137(218)177-99(38-29-55-166-157(162)163)132(213)167-72-122(205)175-108(62-90-33-23-19-24-34-90)141(222)186-109(63-91-35-25-20-26-36-91)143(224)187-111(65-93-42-46-97(201)47-43-93)149(230)196-129(88(17)199)155(236)197-56-30-39-118(197)151(232)179-100(37-27-28-54-158)135(216)173-87(16)156(237)238;1-12-46(10)77(119-71(129)35-97)95(152)121-76(45(8)9)94(151)107-55(24-28-74(133)134)79(136)104-53(22-26-68(99)126)82(139)115-65(40-157)92(149)117-63(38-155)89(146)103-47(11)78(135)102-36-72(130)120-75(44(6)7)93(150)118-66(41-158)91(148)114-62(37-122)88(145)109-57(30-43(4)5)84(141)110-58(31-48-13-17-50(123)18-14-48)85(142)105-52(21-25-67(98)125)80(137)108-56(29-42(2)3)83(140)106-54(23-27-73(131)132)81(138)112-60(33-69(100)127)87(144)111-59(32-49-15-19-51(124)20-16-49)86(143)116-64(39-156)90(147)113-61(96(153)154)34-70(101)128/h18-26,31-36,40-47,69-70,77-88,98-118,126-129,198-201,239-240H,27-30,37-39,48-68,71-76,158-159H2,1-17H3,(H2,160,202)(H2,161,203)(H,164,170)(H,165,171)(H,167,213)(H,168,215)(H,169,214)(H,172,217)(H,173,216)(H,174,204)(H,175,205)(H,176,206)(H,177,218)(H,178,227)(H,179,232)(H,180,233)(H,181,211)(H,182,225)(H,183,223)(H,184,226)(H,185,220)(H,186,222)(H,187,224)(H,188,219)(H,189,231)(H,190,234)(H,191,221)(H,192,235)(H,193,212)(H,194,229)(H,195,228)(H,196,230)(H,207,208)(H,209,210)(H,237,238)(H4,162,163,166);13-20,42-47,52-66,75-77,122-124,155-158H,12,21-41,97H2,1-11H3,(H2,98,125)(H2,99,126)(H2,100,127)(H2,101,128)(H,102,135)(H,103,146)(H,104,136)(H,105,142)(H,106,140)(H,107,151)(H,108,137)(H,109,145)(H,110,141)(H,111,144)(H,112,138)(H,113,147)(H,114,148)(H,115,139)(H,116,143)(H,117,149)(H,118,150)(H,119,129)(H,120,130)(H,121,152)(H,131,132)(H,133,134)(H,153,154)/t86-,87-,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-;46-,47-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,75-,76-,77-/m00/s1 |

InChI Key |

RTGXYYOEUPGHEL-MZZIVSOOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |

Origin of Product |

United States |

Advanced Chemical Synthesis and Biotechnological Production Strategies for Insulin Ox , 9a Glycine

Methodologies for Site-Specific Amino Acid Integration

The targeted substitution of an amino acid within the insulin (B600854) molecule, such as the introduction of glycine (B1666218) at the 9A position, is a cornerstone of creating insulin analogs with modified properties. This is accomplished through several sophisticated techniques that allow for precise control over the peptide sequence.

Recombinant DNA Technology and Targeted Mutagenesis for Analog Production

Recombinant DNA technology is a foundational method for producing insulin analogs. nih.govgvsu.eduprezi.com This process involves the insertion of a human insulin gene into a host microorganism, which then produces the insulin protein. nih.gov To create an analog like Insulin (ox), 9A-glycine-, the gene encoding the insulin precursor is modified through site-directed mutagenesis. This technique allows for the specific alteration of the DNA sequence to replace the codon for the original amino acid at the A9 position with the codon for glycine.

The general steps for this process are as follows:

Gene Synthesis and Plasmid Insertion: A synthetic gene for the human insulin precursor is created. nih.gov This gene is then inserted into a plasmid, which is a small, circular DNA molecule. gvsu.edu

Site-Directed Mutagenesis: The plasmid containing the insulin gene is subjected to mutagenesis to change the specific nucleotides that code for the A9 amino acid to those that code for glycine.

Transformation: The modified plasmid is introduced into a host organism, typically bacteria like Escherichia coli or yeast like Saccharomyces cerevisiae. gvsu.edu

Expression: The host organism is cultured in large fermentation tanks, where it replicates and expresses the modified insulin precursor gene, producing the 9A-glycine- proinsulin. nih.gov

Purification and Modification: The proinsulin is then harvested and purified. Subsequent enzymatic and chemical steps are used to cleave the C-peptide and correctly form the disulfide bonds, resulting in the final Insulin (ox), 9A-glycine- molecule.

Enzymatic Coupling and Semisynthetic Approaches for Peptide Modification

Semisynthetic methods offer an alternative to fully recombinant production. These approaches often start with a naturally occurring or recombinantly produced insulin molecule, which is then modified using enzymatic reactions. nih.govcapes.gov.br Enzymes like trypsin can be used to specifically cleave and form peptide bonds under controlled conditions. nih.gov

For the creation of Insulin (ox), 9A-glycine-, a potential semisynthetic route could involve:

Enzymatic Cleavage: An enzyme could be used to selectively remove a portion of the A-chain of a precursor insulin molecule, including the original A9 amino acid.

Peptide Synthesis: A new peptide fragment containing glycine at the desired position is chemically synthesized.

Enzymatic Ligation: The synthesized fragment is then coupled to the remaining part of the insulin molecule using an enzyme that catalyzes the formation of a peptide bond. capes.gov.br

This method allows for the introduction of non-proteinogenic amino acids or other modifications that may not be possible through purely recombinant techniques.

Strategic Chemical Synthesis Techniques for Introducing 9A-Glycine

Total chemical synthesis of insulin and its analogs provides the highest degree of flexibility in molecular design. researchgate.net While complex, this approach allows for the incorporation of modifications at any position. The synthesis of Insulin (ox), 9A-glycine- would involve the stepwise assembly of the A and B peptide chains, followed by their combination to form the final molecule.

Key challenges in the chemical synthesis of insulin include the correct formation of the three disulfide bonds and the handling of the hydrophobic A-chain. researchgate.net Modern chemical synthesis strategies have made significant advancements in overcoming these challenges, enabling the production of complex insulin analogs. ethz.ch The introduction of glycine at the 9A position is achieved by incorporating a glycine amino acid building block at the corresponding step during the solid-phase or solution-phase synthesis of the A-chain.

Optimization of Production Systems and Bioreactor Technologies

The large-scale production of insulin analogs relies on optimized production systems and advanced bioreactor technologies to ensure high yields, purity, and cost-effectiveness. The choice of production system depends on factors such as the complexity of the molecule, post-translational modifications required, and economic considerations.

Microbial Expression Systems (e.g., Escherichia coli, Saccharomyces cerevisiae) for Analog Biosynthesis

Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts for the commercial production of recombinant human insulin and its analogs. nih.govkoreascience.kr

| Microbial Host | Advantages | Disadvantages |

| Escherichia coli | - Rapid growth on inexpensive media- Well-characterized genetics- High product yields nih.gov | - Insulin precursor often forms insoluble inclusion bodies requiring complex refolding steps nih.gov- Lacks machinery for some post-translational modifications |

| Saccharomyces cerevisiae | - Secretes the insulin precursor into the culture medium, simplifying purification nih.gov- Capable of some post-translational modifications | - Lower product yields compared to E. coli- Can hyperglycosylate proteins, which may require additional processing steps bmrat.org |

These systems are housed in large-scale bioreactors where culture conditions such as temperature, pH, and nutrient levels are precisely controlled to maximize cell growth and protein expression. neu.edu.tr

Advanced Purification and Quality Control Methodologies for Modified Insulin Analogs

The purification of modified insulin analogs like Insulin (ox), 9A-glycine- from recombinant production systems, typically E. coli, is a multi-step process designed to remove host cell proteins, nucleic acids, and process-related impurities, and to isolate the correctly folded and modified product. This process is critical for ensuring the purity, potency, and consistency of the final active pharmaceutical ingredient.

A combination of chromatographic and electrophoretic techniques is essential for the purification and quality control of insulin analogs. These methods separate molecules based on differences in their physicochemical properties such as size, charge, and hydrophobicity.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is the cornerstone of insulin analog purification and analysis. Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating insulin variants with high resolution. A patent for purifying insulin analogs, including those with a glycine substitution in the A-chain, describes a process involving two or more orthogonal chromatographic steps. This typically includes an initial capture step followed by one or more polishing steps.

Cation exchange chromatography is often employed as a capture step for proinsulin, the precursor to insulin. This technique separates molecules based on their net positive charge. A subsequent RP-HPLC step can then be used for intermediate and final polishing, effectively removing closely related impurities. The choice of stationary phase (e.g., C8 or C18) and mobile phase composition is critical for achieving the desired separation.

The following table summarizes typical chromatographic steps used in the purification of recombinant insulin analogs:

| Chromatography Step | Resin/Stationary Phase | Purpose | Typical Elution Conditions |

| Capture | Cation Exchange (e.g., Nuvia S) | Isolation of proinsulin from cell lysate | pH gradient |

| Intermediate Purification | Reversed-Phase HPLC (e.g., C8) | Removal of process-related impurities | Acetonitrile (B52724) gradient in the presence of an ion-pairing agent |

| Polishing | Reversed-Phase HPLC (e.g., C18) | Final removal of closely related impurities and aggregates | Fine-tuned acetonitrile gradient |

Electrophoretic Techniques:

Electrophoretic methods are primarily used for the characterization and quality control of insulin analogs. Capillary electrophoresis (CE) offers high-resolution separation based on the charge-to-mass ratio of the molecules. It can be used to assess the purity of the final product and to detect and quantify charged variants, such as deamidated or oxidized forms. Cellulose acetate (B1210297) electrophoresis has also been historically used to separate insulin from other pancreatic proteins.

For insulin analogs produced in microbial systems like E. coli, the protein is often expressed as insoluble inclusion bodies. This necessitates a carefully optimized refolding process to obtain the biologically active, correctly folded protein with the proper disulfide bond formation.

Protein Refolding:

Inclusion Body Solubilization: The inclusion bodies are first solubilized using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride in the presence of a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) to break any incorrect disulfide bonds.

Refolding: The solubilized and reduced proinsulin is then diluted into a refolding buffer. The composition of this buffer is crucial for promoting correct folding and disulfide bond formation. Glycine-NaOH is a commonly used buffer system for maintaining an alkaline pH, which is favorable for disulfide exchange reactions. The optimal temperature for refolding is often lower than the expression temperature to enhance the yield of correctly folded protein.

Enzymatic Cleavage: Once refolded, the proinsulin is converted to the mature two-chain insulin analog by enzymatic cleavage, typically using trypsin and carboxypeptidase B, to remove the C-peptide.

The following table outlines key parameters and their typical ranges for optimizing proinsulin refolding:

| Parameter | Typical Conditions/Reagents | Purpose |

| Denaturant | 6-8 M Urea or Guanidine Hydrochloride | Solubilize inclusion bodies |

| Reducing Agent | Dithiothreitol (DTT) or β-mercaptoethanol | Reduce incorrect disulfide bonds |

| Refolding Buffer | Glycine-NaOH, pH 9.5-10.5 | Provide optimal environment for disulfide bond formation |

| Temperature | 4-15 °C | Enhance correct folding and minimize aggregation |

| Additives | Low concentrations of urea or other excipients | Suppress aggregation |

Post-Translational Modification Optimization:

Structural Biology and Conformational Dynamics of Insulin Ox , 9a Glycine

High-Resolution Structural Elucidation of Insulin (B600854) Analogs

Determining the precise three-dimensional arrangement of atoms in insulin analogs is crucial for understanding their function. Several high-resolution techniques are employed to achieve this, each providing unique insights into the molecule's structure in different states.

X-ray Crystallography and Microcrystal Electron Diffraction for Atomic Coordinates

X-ray crystallography has been a foundational technique in structural biology, providing the first detailed atomic structures of insulin. This method involves crystallizing the protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the positions of individual atoms. Landmark crystallographic studies of the 2-Zn insulin hexamer have been instrumental in the design of various insulin analogs nih.gov. The resolution of these structures can be very high, offering a static but precise picture of the insulin analog's conformation in the crystalline state nih.govrcsb.orgwikipedia.org.

A complementary and more recent technique is Microcrystal Electron Diffraction (MicroED). This cryo-electron microscopy method is particularly valuable for studying samples that form crystals too small for conventional X-ray crystallography wikipedia.orgnih.gov. By using a beam of electrons instead of X-rays, MicroED can determine the atomic structure from nanocrystals, significantly expanding the range of proteins and their complexes that can be structurally characterized wikipedia.orgnih.gov. This is particularly relevant for insulin analogs that may be challenging to crystallize into larger forms lu.se.

| Technique | Advantages | Limitations | Application to Insulin Analogs |

| X-ray Crystallography | High atomic resolution | Requires large, well-ordered crystals; provides a static structure | Determining the precise atomic coordinates of various insulin analog hexamers and dimers nih.govplos.org. |

| Microcrystal Electron Diffraction (MicroED) | Requires only nanocrystals; high resolution | Technically demanding; newer technique | Structural determination of insulin analogs that are difficult to crystallize into larger sizes nih.govlu.se. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR can also detect conformational broadening of resonances, which indicates that the molecule is undergoing dynamic processes on a millisecond timescale nih.gov. By comparing the NMR spectra of different insulin analogs, researchers can understand how specific amino acid substitutions influence the protein's dynamics and conformational flexibility nih.govacs.org.

| NMR Experiment Type | Information Obtained | Relevance to Insulin Analogs |

| 2D ¹H NMR | Sequential resonance assignment, secondary structure, solution conformation | Elucidating the three-dimensional structure of insulin monomers in a non-crystalline state nih.govnih.gov. |

| Conformational Broadening Analysis | Information on protein dynamics and conformational exchange | Understanding how modifications to the insulin sequence affect its flexibility and stability in solution nih.govacs.org. |

Cryo-Electron Microscopy (Cryo-EM) and Small-Angle X-ray Scattering (SAXS) for Global Conformations

| Technique | Information Provided | Application to Insulin Analogs |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large complexes in a native state | Visualizing the interaction of insulin analogs with the insulin receptor; studying the structure of insulin-degrading enzyme elifesciences.orgnih.govucsd.edu. |

| Small-Angle X-ray Scattering (SAXS) | Low-resolution global shape and size in solution; oligomerization state | Characterizing the self-association and fibril formation of insulin analogs vtt.fikarazin.uanih.govacs.org. |

Computational Approaches for Elucidating Dynamics and Stability

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the dynamic nature and stability of insulin analogs.

All-Atom Molecular Dynamics (MD) Simulations of Insulin Analogs

All-atom Molecular Dynamics (MD) simulations provide a computational microscope to observe the movements of every atom in an insulin analog over time nih.gov. These simulations can reveal conformational changes that are essential for the biological activity of insulin, such as the opening of the B-chain C-terminal segment, which is crucial for receptor binding plos.orgresearchgate.net.

MD simulations can be used to study the effects of mutations on the structure and dynamics of insulin, helping to explain why certain analogs have altered receptor binding affinities or aggregation propensities plos.orgresearchgate.netbiorxiv.org. By simulating the protein in a fully hydrated system, these models provide a realistic representation of the cellular environment biorxiv.org.

Molecular Mechanisms of Action and Receptor Interactions of Insulin Ox , 9a Glycine

Cellular and Subcellular Effects of Insulin (B600854) (ox), 9A-glycine-

The activation of the PI3K/Akt pathway and other signaling branches leads to profound changes in cellular metabolism and function. These effects are orchestrated to promote the uptake, utilization, and storage of nutrients like glucose, lipids, and amino acids.

A primary and immediate effect of insulin signaling in muscle and adipose tissue is the facilitation of glucose uptake from the bloodstream. This is achieved by promoting the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.gov

In the absence of insulin, GLUT4 is sequestered within specialized vesicles called GLUT4 storage vesicles (GSVs). wikipedia.org The activation of Akt by insulin leads to the phosphorylation of the Akt substrate of 160 kDa (AS160). youtube.com Phosphorylation of AS160 inhibits its GTPase-activating protein (GAP) activity, allowing Rab proteins on the GSVs to switch to an active, GTP-bound state. youtube.com This activation facilitates the trafficking, tethering, and fusion of GSVs with the plasma membrane, thereby inserting GLUT4 transporters into the cell surface. wikipedia.org This increased density of GLUT4 at the cell surface dramatically increases the rate of glucose transport into the cell. nih.gov

Table 1: Key Proteins in Insulin-Stimulated GLUT4 Translocation

| Protein | Class | Role in GLUT4 Translocation |

| Insulin Receptor | Receptor Tyrosine Kinase | Binds insulin and initiates the signaling cascade. |

| IRS-1 | Adaptor Protein | Docks to the activated receptor and recruits PI3K. nih.gov |

| PI3K | Lipid Kinase | Generates the second messenger PIP3. mdpi.com |

| Akt (PKB) | Serine/Threonine Kinase | Key signaling node; phosphorylates AS160. youtube.com |

| AS160 | Rab-GAP | When phosphorylated by Akt, it allows GLUT4 vesicles to move to the membrane. youtube.com |

| GLUT4 | Glucose Transporter | The protein channel that moves glucose across the plasma membrane. |

In the liver, insulin signaling acts to suppress the production of glucose and promote its storage as glycogen (B147801). After a meal, insulin directs the liver to halt gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of glycogen) while simultaneously stimulating glycogenesis (glycogen synthesis). nih.govmdpi.com

The PI3K/Akt pathway is central to this regulation. Activated Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3). mdpi.com In its active state, GSK3 phosphorylates and inhibits glycogen synthase, the key enzyme for glycogen synthesis. Therefore, by inhibiting GSK3, insulin leads to the dephosphorylation and activation of glycogen synthase, promoting the conversion of glucose into glycogen. dntb.gov.ua

Simultaneously, insulin signaling suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). mdpi.comnih.gov This is achieved through the Akt-mediated phosphorylation of the transcription factor Forkhead box protein O1 (FOXO1). nih.gov Phosphorylation of FOXO1 excludes it from the nucleus, preventing it from activating the transcription of genes required for gluconeogenesis. mdpi.com

The amino acid glycine (B1666218) has also been implicated in glucose homeostasis. Some studies suggest that glycine can act in the central nervous system to reduce hepatic glucose output. oup.com

Table 2: Insulin's Effect on Key Hepatic Enzymes

| Metabolic Pathway | Key Enzyme | Effect of Insulin Signaling |

| Glycogenesis | Glycogen Synthase | Activated (via GSK3 inhibition) dntb.gov.ua |

| Gluconeogenesis | PEPCK | Transcription is repressed (via FOXO1 inhibition) nih.gov |

| Gluconeogenesis | G6Pase | Transcription is repressed (via FOXO1 inhibition) mdpi.com |

Insulin is a potent anabolic hormone that plays a critical role in maintaining protein homeostasis, or proteostasis, by stimulating protein synthesis and inhibiting protein degradation, particularly in skeletal muscle. researchgate.net

The stimulation of protein synthesis is largely mediated through the mTORC1 pathway, which is activated downstream of Akt. frontiersin.org Akt can activate mTORC1 through the inhibitory phosphorylation of the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1. mdpi.com Activated mTORC1 then phosphorylates two key downstream effectors: p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). youtube.com Phosphorylation of S6K1 enhances mRNA translation, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex and promoting protein synthesis. youtube.com

Insulin also suppresses protein degradation by inhibiting the two major cellular degradation systems: the ubiquitin-proteasome system and the autophagy-lysosome system. youtube.com The inhibition of protein breakdown is partly achieved through the same Akt-mediated phosphorylation of FOXO transcription factors that suppresses gluconeogenesis. nih.gov FOXO proteins control the transcription of key atrophy-related ubiquitin ligases, such as Atrogin-1 and MuRF-1, which tag proteins for degradation by the proteasome. By excluding FOXO from the nucleus, insulin signaling represses the expression of these ligases, thus reducing protein breakdown. youtube.com

Preclinical and Mechanistic Investigations of Insulin Ox , 9a Glycine Functionality

In Vitro Cellular Model Systems for Biological Activity Assessment

The biological activity of insulin (B600854) analogs is fundamentally assessed by their ability to stimulate glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes, hepatocytes, and muscle cells. nih.gov Standard methodologies for these assays involve the use of fluorescently labeled glucose analogs, like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or radioisotope-labeled 2-deoxy-d-glucose (B1664073) (2DG). mdpi.comnih.gov These assays quantify the rate of glucose transport into the cell following stimulation with the insulin analog.

Studies on oxidized insulin (oxIns) have shown that oxidative modifications can alter glucose uptake capabilities. nih.gov Depending on the nature of the oxidation, some forms of oxIns may lead to increased glucose uptake in certain cell lines, while others can significantly reduce the uptake rate. nih.gov This highlights the critical importance of evaluating how modifications, such as the substitution at the 9A position with glycine (B1666218), impact the core function of the insulin molecule.

The activation of intracellular signaling pathways is intrinsically linked to glucose uptake. researchgate.net The binding of an insulin analog to the insulin receptor (IR) should trigger a phosphorylation cascade that facilitates the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, enabling glucose influx. cellsignal.comyoutube.com Key pathways involved include the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. nih.govcellsignal.com Research indicates that glycine can positively influence this pathway. For instance, in liver models of insulin resistance, glycine supplementation was found to increase the phosphorylation of the insulin receptor β-subunit and improve insulin sensitivity. nih.govresearchgate.net Therefore, cell-based assays for Insulin (ox), 9A-glycine- would focus on quantifying the phosphorylation status of key signaling proteins like IR, IRS-1, and Akt to confirm pathway activation.

Table 1: In Vitro Assays for Biological Activity of Insulin Analogs

| Assay Type | Parameter Measured | Common Cell Models | Key Signaling Proteins |

|---|---|---|---|

| Glucose Uptake Assay | Rate of glucose transport | 3T3-L1 Adipocytes, HepG2, Muscle Cells | GLUT4 |

| Signaling Pathway Activation | Phosphorylation status of kinases | 3T3-L1 Adipocytes, HepG2, CHOT Cells | IR, IRS-1, PI3K, Akt/PKB |

The initial event in insulin signal transduction is the binding of insulin to its receptor, which induces a conformational change and subsequent autophosphorylation of the receptor's β-subunits on multiple tyrosine residues. nih.govnih.gov This autophosphorylation is a critical step that activates the receptor's intrinsic tyrosine kinase activity, enabling it to phosphorylate other intracellular substrate proteins, most notably the insulin receptor substrate (IRS) family of proteins. nih.govnih.gov Studies confirm that receptor autophosphorylation is directly dependent on insulin receptor occupancy, but this phosphorylation does not appear to create a feedback mechanism that alters the binding affinity of the receptor itself. nih.gov

Following receptor activation, the signal is propagated through downstream kinase cascades. Tyrosine-phosphorylated IRS proteins act as docking sites for signaling partners, including PI3K, which in turn activates Akt (also known as Protein Kinase B) and other kinases like mTOR (mechanistic target of rapamycin). cellsignal.comnih.gov Activated Akt plays a central role in mediating most of insulin's metabolic effects by phosphorylating and regulating a host of downstream targets. cellsignal.com This includes the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3), which promotes glycogen synthesis, and the stimulation of GLUT4 vesicle translocation to the cell surface. cellsignal.comnih.gov

Investigations into glycine's role in this process have shown that it can enhance insulin signaling. In rodent models of insulin resistance, glycine treatment increased the tyrosine phosphorylation of the insulin receptor β-subunit (IR-β) while decreasing the inhibitory serine phosphorylation of IRS-1. nih.govresearchgate.net This suggests that the glycine component of an analog like Insulin (ox), 9A-glycine- could potentially modulate the initial steps of receptor activation and downstream signaling.

The endocrine pancreas contains islets of Langerhans, which house beta (β) cells and alpha (α) cells that produce insulin and glucagon, respectively. khanacademy.orgyoutube.com Glycine has been identified as a significant signaling molecule affecting these cells. nih.gov Studies have demonstrated that glycine can enhance insulin secretion from pancreatic β-cells, an effect primarily mediated through the activation of glycine receptors (GlyRs) present on these cells. nih.govjci.orgresearchgate.net

Beyond its effects on hormone secretion, glycine has been shown to promote the proliferation of pancreatic islet cells. In vitro experiments on both mouse and human islets revealed that glycine stimulates the proliferation of β-cells and α-cells. jci.orgresearchgate.net This proliferative effect is initiated by the activation of GlyRs and involves the downstream PI3K/mTORC1/p70S6K signaling pathway. nih.gov The inhibition of this pathway was found to attenuate the proliferative effects induced by glycine. nih.govjci.org For instance, treatment of mouse islets with glycine for five days resulted in a significant increase in the number of proliferating β-cells (identified by Ki67 staining) compared to controls. nih.govresearchgate.net

These findings suggest that the glycine moiety in an insulin analog could have direct effects on the health and proliferation of pancreatic islets, a crucial aspect for maintaining long-term glucose homeostasis. nih.gov

Table 2: Effect of Glycine on Pancreatic Islet Cell Proliferation In Vitro

| Cell Type | Species | Effect of Glycine Treatment | Key Signaling Pathway | Reference |

|---|---|---|---|---|

| β-cells | Mouse | Significant increase in proliferation (80% ± 3.6%) | PI3K/mTORC1/p70S6K | nih.gov |

| α-cells | Mouse | Significant increase in proliferation (129% ± 25%) | PI3K/mTORC1/p70S6K | nih.gov |

| β-cells & α-cells | Human | Stimulated proliferation via Glycine Receptor | PI3K/mTORC1/p70S6K | researchgate.net |

In Vivo Non-Human Preclinical Models for Analog Evaluation

To evaluate the systemic effects of an insulin analog like Insulin (ox), 9A-glycine-, various in vivo animal models are employed. Rodent models, including rats and mice, are commonly used to investigate impacts on glucose homeostasis and insulin sensitivity. nih.govnih.gov These can include healthy animals as well as models of metabolic disease, such as diet-induced obesity or insulin resistance. nih.govnih.govnih.gov

Studies on glycine supplementation in these models have yielded varied results depending on the metabolic state of the animal. In healthy Wistar rats, chronic glycine supplementation did not significantly alter plasma insulin or glucose levels, suggesting it is metabolically neutral under normal physiological conditions. consensus.app However, in a rat model of sucrose-induced insulin resistance, glycine supplementation improved insulin sensitivity, reduced oxidative stress, and enhanced insulin cell signaling in the liver. nih.govresearchgate.net

Conversely, in a study using a high-fat, high-sucrose diet to induce obesity in mice, glycine supplementation unexpectedly worsened glucose intolerance. nih.gov This was attributed to an enhancement of hepatic gluconeogenesis. nih.gov These contrasting findings underscore the importance of evaluating insulin analogs in multiple preclinical models that represent different metabolic states. Such studies typically involve glucose tolerance tests and pyruvate (B1213749) tolerance tests to assess how the analog affects the body's ability to handle a glucose challenge and regulate hepatic glucose production. nih.gov Non-human primate models may also be used for later-stage preclinical evaluation due to their closer physiological similarity to humans.

A critical aspect of preclinical evaluation for any new insulin analog is the assessment of its stability and clearance rate within a biological system. The pharmacokinetic profile, including how quickly the analog is degraded and removed from circulation, determines its duration of action. The primary organs responsible for insulin degradation and clearance are the liver and the kidneys. researchgate.net

Mathematical models of insulin dynamics show that the processes of hepatic and renal degradation are complex and nonlinear, depending significantly on the concentration of insulin itself. researchgate.net The evaluation of an analog like Insulin (ox), 9A-glycine- would involve administering the compound to animal models and subsequently measuring its concentration in blood plasma over time. This allows for the calculation of key pharmacokinetic parameters, such as its half-life, clearance rate, and volume of distribution. Modifications to the insulin molecule, including oxidation and amino acid substitutions, can alter its binding to receptors, its susceptibility to enzymatic degradation, and its rate of clearance by the liver and kidneys, thereby profoundly affecting its therapeutic profile.

Studies on Immunogenic Properties (e.g., Reduced Immunogenicity as a Design Goal)

A primary objective in the development of synthetic insulin analogs has been the reduction of immunogenicity. Historically, animal-sourced insulins, such as bovine insulin, were associated with a higher incidence of immune responses in patients compared to human insulin. ebiohippo.com This is attributed to differences in the amino acid sequence between the species. ebiohippo.com Bovine insulin differs from human insulin at three amino acid positions, which can lead to the formation of anti-insulin antibodies. ebiohippo.comnews-medical.net

The design of an analog like Insulin (ox), 9A-glycine- can be contextualized within the goal of mitigating these immunogenic properties. The modification of the bovine insulin sequence is a theoretical strategy to make the molecule more "human-like" or to reduce its recognition by the immune system. The substitution of a native amino acid with glycine, the simplest amino acid with only a hydrogen atom as its side chain, could potentially reduce the antigenicity of a specific protein region (epitope). ebi.ac.uk By altering the surface presented to immune cells, such a modification might decrease the likelihood of an antibody response. However, without direct experimental studies on Insulin (ox), 9A-glycine-, its success in achieving reduced immunogenicity remains a theoretical objective.

Comparative Analyses with Native Insulins and Other Synthetic Analogs

Structural and Functional Comparison of A9-Glycine Bovine Insulin with Human Insulin and Other Bovine Insulin Forms

The specific modification in Insulin (ox), 9A-glycine- involves replacing the serine residue normally found at position A9 in both human and bovine insulin with a glycine residue.

Table 1: Comparison of A-Chain Amino Acid Sequences (Residues A8-A10)

| Insulin Type | Position A8 | Position A9 | Position A10 |

| Human Insulin | Threonine (T) | Serine (S) | Isoleucine (I) |

| Native Bovine Insulin | Alanine (B10760859) (A) | Serine (S) | Valine (V) |

| Insulin (ox), 9A-glycine- (Hypothetical) | Alanine (A) | Glycine (G) | Valine (V) |

Structurally, the substitution of serine with glycine at position A9 introduces a point of increased flexibility in the A-chain. Glycine lacks a side chain, which allows for a greater range of conformational freedom compared to serine, which has a hydroxyl group in its side chain. ebi.ac.uk The region around A9 is part of a turn connecting two alpha-helical segments of the A-chain. researchgate.net Altering the flexibility in this hinge region could have several consequences:

Receptor Binding: The conformation of the A-chain is important for proper binding to the insulin receptor. A change in flexibility could subtly alter the three-dimensional structure of the insulin monomer, potentially affecting its binding affinity and subsequent biological activity.

The functional implications of this structural change would need to be determined through empirical studies, such as receptor-binding assays and measurements of metabolic activity.

Evaluation of Tailored Pharmacological Profiles (e.g., Altered Onset, Duration, Reduced Aggregation Tendencies)

A major focus of insulin analog development is to create tailored pharmacological profiles, such as rapid-acting insulins for mealtime coverage or long-acting insulins for basal control. uniprot.org These profiles are heavily influenced by the insulin molecule's propensity to self-associate into hexamers and its tendency to aggregate into amyloid fibrils, which can reduce bioavailability. uniprot.org

Insulin aggregation is a significant challenge during manufacturing, storage, and administration. The N-terminal segment of the A-chain, in particular, has been identified as a region with a high propensity for amyloid formation. Modifying this region is a key strategy for developing more stable insulin analogs.

The introduction of a glycine residue at position A9 in bovine insulin could theoretically influence its aggregation properties.

Reduced Aggregation: The increased conformational flexibility conferred by glycine might disrupt the specific intermolecular interactions required for the formation of stable amyloid fibrils. By altering the folding pathway of the monomer, the A9-glycine substitution could potentially inhibit the nucleation step, which is the rate-limiting step in fibril formation.

Altered Self-Association: The stability of insulin dimers and hexamers is dependent on precise contacts between insulin monomers. A modification at A9 could affect these interactions, potentially leading to an insulin analog that remains in its monomeric (active) form more readily, which could result in a more rapid onset of action. khanacademy.org

Table 2: Potential Pharmacological Profile of Insulin (ox), 9A-glycine- Based on Theoretical Structural Changes

| Pharmacological Property | Native Bovine Insulin | Potential Impact of A9-Glycine Substitution | Rationale |

| Onset of Action | Standard | Potentially Faster | Altered self-association favoring monomers, which are more readily absorbed. |

| Duration of Action | Standard | Potentially Shorter | Faster absorption and clearance due to a less stable hexameric state. |

| Aggregation Tendency | Prone to aggregation under stress conditions. | Potentially Reduced | Increased flexibility in the A-chain may disrupt the formation of aggregation-prone intermediates. |

These potential alterations to the pharmacological profile are hypothetical and would require extensive preclinical investigation, including spectroscopic analysis of aggregation kinetics and pharmacokinetic/pharmacodynamic studies in animal models, to be confirmed.

Advanced Analytical Techniques for Comprehensive Characterization of Insulin Ox , 9a Glycine

Spectroscopic Methodologies for Conformational and Stability Analysis (e.g., Circular Dichroism, Fourier Transform Infrared Spectroscopy)

The specific three-dimensional structure of insulin (B600854) is critical to its biological function. Spectroscopic methods are invaluable for assessing the higher-order structure (secondary and tertiary) and conformational stability of Insulin (ox), 9A-glycine-.

Circular Dichroism (CD) Spectroscopy is a powerful technique for examining the secondary structure of proteins in solution. researchgate.net By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can quantify the proportions of α-helices, β-sheets, and random coil structures within the molecule. researchgate.netnih.gov The far-UV CD spectrum (190–250 nm) of Insulin (ox), 9A-glycine- would be characterized by distinct negative bands around 208 nm and 222 nm, which are indicative of its high α-helical content. researchgate.netnih.gov Changes in the CD spectrum can signal alterations in the secondary structure, which may arise from manufacturing inconsistencies, degradation, or interaction with other molecules. asianpubs.org Furthermore, CD can be used in stability studies; by monitoring spectral changes as a function of temperature or denaturant concentration, the conformational stability of the insulin analog can be determined. asianpubs.orgfrontiersin.org

Fourier Transform Infrared (FTIR) Spectroscopy provides complementary information on protein secondary structure by analyzing the vibrational modes of the polypeptide backbone. news-medical.net The amide I band (1600–1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide bonds, is particularly sensitive to the secondary structure. researchgate.netnih.govthermofisher.com Deconvolution of the amide I band allows for the quantitative estimation of α-helices (typically ~1650-1657 cm⁻¹), β-sheets (~1628-1640 cm⁻¹), turns, and unordered structures. researchgate.netthermofisher.comnih.gov FTIR is advantageous as it can be used to analyze samples in various states, including liquids and solids, and is a valuable tool for studying protein aggregation and fibrillation, a critical quality attribute for insulin products. news-medical.netresearchgate.net

Below is a table representing typical secondary structure content for an insulin analog as determined by spectroscopic methods.

| Secondary Structure | Typical Percentage (%) | Wavenumber (cm⁻¹) (FTIR) | Wavelength (nm) (CD) |

| α-Helix | 45 - 55% | ~1657 | 208, 222 (Negative) |

| β-Sheet | 10 - 20% | ~1638 | 218 (Negative) |

| Turns & Random Coil | 30 - 40% | ~1645 | <200 (Positive) |

Mass Spectrometry-Based Characterization for Primary Structure and Heterogeneity (e.g., Peptide Mapping, High Molecular Weight Species Analysis)

Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and the verification of the primary amino acid sequence of Insulin (ox), 9A-glycine-. It is also crucial for identifying and quantifying impurities and degradation products.

Peptide Mapping is a cornerstone technique for confirming the primary structure of insulin analogs. jfda-online.com The protein is first subjected to enzymatic digestion using a specific protease, such as Glu-C or trypsin, which cleaves the polypeptide chains at predictable sites. jfda-online.com The resulting mixture of peptides is then separated, typically by liquid chromatography (LC), and analyzed by mass spectrometry (LC-MS). jfda-online.comresearchgate.net The measured masses of the peptide fragments are compared to the theoretical masses calculated from the expected amino acid sequence of Insulin (ox), 9A-glycine-. nih.gov This method is highly sensitive and can detect single amino acid substitutions or other modifications that differentiate insulin analogs. jfda-online.comresearchgate.net Any deviation from the expected peptide map would indicate a structural discrepancy.

High Molecular Weight Species (HMWS) Analysis by MS is used to detect and characterize protein aggregates, such as dimers and oligomers. The formation of HMWS is a critical quality attribute, as aggregates can be less effective and potentially immunogenic. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass analyzers can measure the mass of intact insulin monomers as well as larger aggregate species. nih.govresearchgate.net This provides direct evidence of aggregation and allows for the characterization of the nature of these species.

Chromatographic Techniques for Purity and Variant Assessment (e.g., HPLC, Size Exclusion Chromatography)

Chromatographic methods are essential for assessing the purity of Insulin (ox), 9A-glycine- and for separating it from closely related variants, precursors, and degradation products.

High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode (RP-HPLC), is the standard method for determining the purity of insulin products. fda.gov This technique separates molecules based on their hydrophobicity. The main insulin peak is quantified, and any other peaks are identified as related substances or impurities. RP-HPLC can effectively separate the active insulin analog from deamidated forms, precursors like proinsulin, and other variants that may differ by only a single amino acid. sigmaaldrich.com The high resolution of modern HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for precise quantification of purity and related substances. sigmaaldrich.com

Size Exclusion Chromatography (SEC) is the primary method used to quantify high molecular weight species (HMWS) or aggregates. elementlabsolutions.comnih.gov This technique separates molecules based on their hydrodynamic size. nih.gov The sample is passed through a column packed with porous beads; larger molecules like dimers and oligomers are excluded from the pores and elute first, while the smaller monomeric insulin can enter the pores and elutes later. elementlabsolutions.com The area of the HMWS peaks relative to the main monomer peak provides a quantitative measure of aggregation, which is a key stability-indicating parameter. phenomenex.blog Modern SEC columns with smaller particle sizes can significantly reduce analysis time while improving resolution. phenomenex.blogresearchgate.net

The table below shows a representative data set from an RP-HPLC analysis for purity assessment of an insulin analog preparation.

| Peak ID | Retention Time (min) | Area (%) | Identity |

| 1 | 18.5 | 0.25 | Related Impurity A |

| 2 | 21.2 | 99.50 | Insulin (ox), 9A-glycine- |

| 3 | 23.8 | 0.15 | Related Impurity B |

| 4 | 25.1 | 0.10 | Desamido Variant |

Bioassays for Functional Potency and In Vitro Activity Assessment

While physical and chemical analyses confirm the structure and purity of Insulin (ox), 9A-glycine-, bioassays are essential to determine its biological activity and functional potency. fda.gov These assays measure the ability of the insulin analog to elicit a specific biological response in vitro.

Receptor Binding Assays measure the affinity of the insulin analog for its target, the insulin receptor. nih.govwikipedia.org These are typically competitive binding assays where the analog competes with a radiolabeled or fluorescently labeled insulin standard for binding to cells expressing the human insulin receptor or to purified receptors. nih.govbiorxiv.org The results determine the relative affinity of the analog compared to a reference standard, providing a direct measure of its ability to engage its primary molecular target. nih.gov

Cell-Based Functional Assays provide a more comprehensive assessment of biological activity by measuring a downstream event in the insulin signaling cascade. A common and physiologically relevant assay is the glucose uptake assay . nih.gov In this assay, cells that are responsive to insulin, such as adipocytes or myotubes, are treated with the insulin analog. nih.govpromega.com The rate at which these cells take up a labeled glucose analog (e.g., 2-deoxyglucose) is then measured. sigmaaldrich.comcaymanchem.com An increase in glucose uptake upon stimulation with Insulin (ox), 9A-glycine- demonstrates its functional activity. Another widely used method is the receptor phosphorylation assay , which quantifies the insulin-induced auto-phosphorylation of the insulin receptor, a critical first step in the signaling pathway. fda.govnih.gov The potency of the analog is determined by comparing its dose-response curve to that of a reference standard insulin. researchgate.net

The following table summarizes common in vitro bioassays for insulin analogs.

| Assay Type | Principle | Endpoint Measured |

| Receptor Binding Assay | Competitive binding to insulin receptors. | IC50 value; relative binding affinity. |

| Receptor Phosphorylation Assay | Measures insulin-stimulated autophosphorylation of the insulin receptor in cells. | Level of receptor tyrosine phosphorylation. |

| Glucose Uptake Assay | Measures the uptake of a labeled glucose analog into insulin-sensitive cells. | Rate of glucose transport. |

| Mitogenic Assay | Measures cell proliferation in response to the insulin analog. | DNA synthesis or cell count. |

Future Directions and Translational Research Avenues for Modified Insulin Analogs

Refinement of Structure-Function Relationships Through Advanced Computational and Experimental Integration

A foundational element in the design of new insulin (B600854) analogs is a precise understanding of how structural modifications influence biological function. The substitution of the naturally occurring amino acid at position A9 with glycine (B1666218), a smaller and more flexible residue, is predicted to alter the local conformation of the insulin molecule.

Advanced computational tools, such as molecular dynamics simulations, are instrumental in predicting the impact of such changes on the insulin analog's three-dimensional structure, stability, and its propensity to form dimers and hexamers. These in-silico approaches can offer initial insights into how the A9-glycine modification might affect binding to the insulin receptor. acs.org

These computational predictions are then rigorously tested and refined through experimental techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level detail of the analog's structure. nih.govnih.gov Furthermore, biophysical methods are employed to experimentally quantify the binding affinity and kinetics of the analog to its receptor, providing essential data to build a comprehensive structure-function model. researchgate.net

Table 1: Integrated Approaches for Structure-Function Analysis

This interactive table outlines the complementary computational and experimental techniques used to characterize modified insulin analogs.

| Technique | Type | Information Gained |

| Molecular Dynamics (MD) Simulations | Computational | Provides insights into conformational flexibility and stability. |

| Molecular Docking | Computational | Predicts the binding mode and affinity to the insulin receptor. |

| X-ray Crystallography | Experimental | Determines the high-resolution three-dimensional structure. |

| NMR Spectroscopy | Experimental | Characterizes the structure and dynamics in a solution state. |

| Surface Plasmon Resonance (SPR) | Experimental | Measures the kinetics of receptor binding and dissociation. |

Development of Novel Biotechnological Production Strategies for Enhanced Scalability and Efficiency

The successful translation of a novel insulin analog from a research concept to a therapeutic product is contingent on the ability to produce it at a large scale in a cost-effective manner. Recombinant DNA technology is the cornerstone of modern insulin production, typically utilizing microbial expression systems such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. byjus.comnih.govnih.gov

Exploration of Polypharmacological Profiles and Receptor Subtype Selectivity for Tailored Therapeutics

The biological effects of insulin analogs are mediated through their interaction with the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R). wikipedia.org The IR itself exists in two forms, IR-A and IR-B, which have distinct physiological roles. nih.gov While the primary metabolic actions of insulin are mediated through IR-B, activation of IR-A and IGF-1R can lead to mitogenic (cell growth) effects. wikipedia.orgnih.gov

A key objective in the design of next-generation insulin analogs is to create molecules with high affinity and selectivity for the metabolic IR-B isoform, while minimizing interaction with IR-A and IGF-1R to improve the long-term safety profile. The substitution at the A9 position, while not in a primary receptor-binding region, could induce subtle conformational changes that modulate this receptor selectivity. acs.org A thorough characterization of the binding profile of "Insulin (ox), 9A-glycine-" to all relevant receptor subtypes is therefore essential. This involves detailed in vitro binding assays to determine the affinity of the analog for each receptor isoform.

Table 2: Receptor Selectivity Profile of Insulin Analogs

This table presents a comparative overview of the receptor binding affinities for human insulin and related ligands, highlighting the importance of selectivity for therapeutic design.

| Ligand | IR-A Affinity (IC50, nM) | IGF-1R Affinity (IC50, nM) |

| Human Insulin | 1.57 nih.gov | ~100-fold lower than IR |

| IGF-II | 15.21 nih.gov | High |

| Insulin (ox), 9A-glycine- | To be determined | To be determined |

Integration of Omics Data for Systems-Level Understanding of Analog Action and Metabolism

To gain a comprehensive understanding of the physiological effects of a novel insulin analog, it is necessary to move beyond single-endpoint measurements and adopt a systems-level approach. The integration of various "omics" technologies—such as transcriptomics, proteomics, and metabolomics—allows for a holistic view of the cellular and metabolic responses to the analog. ijraset.comnih.govresearchgate.net

For "Insulin (ox), 9A-glycine-," transcriptomic analysis of key metabolic tissues (liver, muscle, and fat) would reveal changes in gene expression profiles. researchgate.netlipotype.com Proteomics would identify alterations in protein levels and signaling pathways, while metabolomics would provide a direct snapshot of the changes in metabolic intermediates. nih.govresearchgate.net

By integrating these large-scale datasets, researchers can construct detailed models of the analog's mechanism of action and its impact on the broader metabolic network. ijraset.com This systems biology approach is invaluable for identifying both the intended therapeutic effects and any potential unintended or off-target consequences, providing a more complete picture of the analog's biological activity. researchgate.netlipotype.com

Q & A

Q. Table 1. Comparison of Analytical Techniques for Insulin (ox), 9A-glycine-

Q. Table 2. Common Pitfalls in Insulin (ox), 9A-glycine- Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.